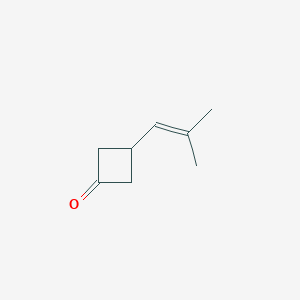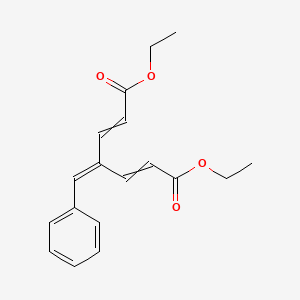![molecular formula C15H10O4 B14370398 3-Methoxydibenzo[b,e]oxepine-6,11-dione CAS No. 92439-16-2](/img/structure/B14370398.png)
3-Methoxydibenzo[b,e]oxepine-6,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxydibenzo[b,e]oxepine-6,11-dione is a compound that belongs to the class of dibenzooxepines. These compounds are characterized by a fused ring structure that includes two benzene rings and an oxepine ring. This particular compound has been studied for its potential biological activities and its unique chemical properties .
Métodos De Preparación
The synthesis of 3-Methoxydibenzo[b,e]oxepine-6,11-dione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of 1,10-dihydroxy-3-(hydroxymethyl)-8-methoxydibenzo[b,e]oxepine-6,11-dione as a starting material. This compound can be synthesized through a series of reactions including hydroxylation and methylation .
In an industrial setting, the production of this compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
3-Methoxydibenzo[b,e]oxepine-6,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives .
Aplicaciones Científicas De Investigación
3-Methoxydibenzo[b,e]oxepine-6,11-dione has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and chemical properties.
Biology: The compound has shown potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research has indicated potential therapeutic applications, such as anticancer and antifungal activities.
Mecanismo De Acción
The mechanism of action of 3-Methoxydibenzo[b,e]oxepine-6,11-dione involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
3-Methoxydibenzo[b,e]oxepine-6,11-dione can be compared with other similar compounds, such as:
1-Hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione: This compound shares a similar structure but has different functional groups, leading to distinct chemical and biological properties.
Dibenzo[b,f]oxepine derivatives: These compounds have a different ring fusion pattern but exhibit similar biological activities, such as anticancer and antimicrobial effects.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activities .
Propiedades
Número CAS |
92439-16-2 |
|---|---|
Fórmula molecular |
C15H10O4 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
3-methoxybenzo[c][1]benzoxepine-6,11-dione |
InChI |
InChI=1S/C15H10O4/c1-18-9-6-7-12-13(8-9)19-15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 |
Clave InChI |
ABJQRWWOKAZLKJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-](/img/structure/B14370320.png)

![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)


![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)

![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)

![Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B14370366.png)

![4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14370379.png)

![Bicyclo[2.2.2]oct-2-ene-1-carbonitrile](/img/structure/B14370402.png)
